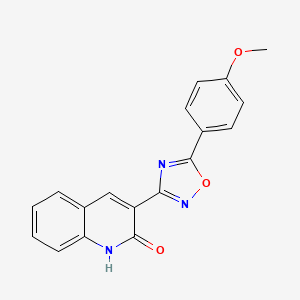
3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” are not provided in the available resources. Such properties would typically include melting point, boiling point, solubility, and spectral data (IR, NMR, MS), among others .Mécanisme D'action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have been extensively studied for their pharmaceutical and biological activities . These compounds have shown interactions with various biological targets, contributing to their diverse range of activities.
Mode of Action
It is known that 4-hydroxy-2-quinolones can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones can influence a variety of biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
It is known that 4-hydroxy-2-quinolones can have a range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments include its high potency and selectivity towards cancer cells. This compound has been found to be effective against a wide range of cancer cell lines and has shown minimal toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may affect its efficacy.
Orientations Futures
There are several future directions for the study of 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of this compound in other fields, such as agriculture and environmental science. Furthermore, the development of novel formulations and delivery systems for this compound may improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been achieved using various methods, including the reaction of 2-hydroxy-3-quinoline carboxaldehyde with 4-methoxyphenyl hydrazine and triethyl orthoformate. Another method involves the reaction of quinoline-2-carbaldehyde with 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carbohydrazide in the presence of acetic acid. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has also been studied for its potential antibacterial and antifungal activities.
Safety and Hazards
Propriétés
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-13-8-6-11(7-9-13)18-20-16(21-24-18)14-10-12-4-2-3-5-15(12)19-17(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVPIIROHINAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)



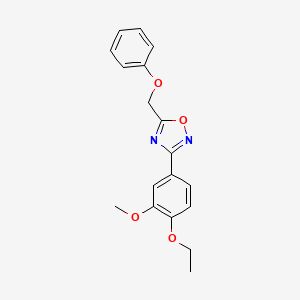
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

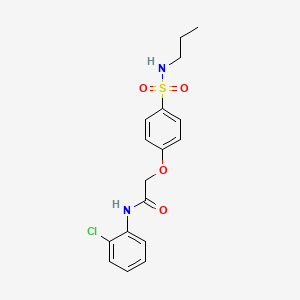
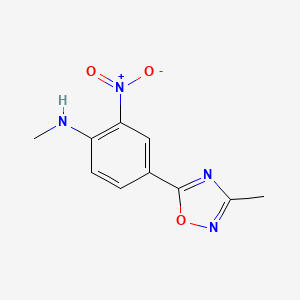

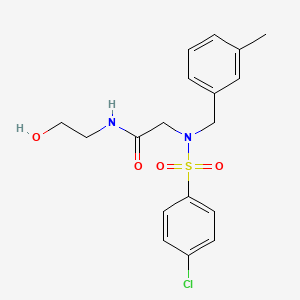


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)